molecular formula C27H29N3O2 B2873236 9H-fluoren-9-one O-(2-hydroxy-3-(4-(p-tolyl)piperazin-1-yl)propyl) oxime CAS No. 867136-15-0

9H-fluoren-9-one O-(2-hydroxy-3-(4-(p-tolyl)piperazin-1-yl)propyl) oxime

Cat. No.: B2873236
CAS No.: 867136-15-0
M. Wt: 427.548
InChI Key: YRYNPSIHZNAKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9H-fluoren-9-one O-(2-hydroxy-3-(4-(p-tolyl)piperazin-1-yl)propyl) oxime features a fluorenone core substituted with an oxime group and a hydroxypropyl-piperazine-p-tolyl side chain.

Properties

IUPAC Name

1-(fluoren-9-ylideneamino)oxy-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2/c1-20-10-12-21(13-11-20)30-16-14-29(15-17-30)18-22(31)19-32-28-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27/h2-13,22,31H,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYNPSIHZNAKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC(CON=C3C4=CC=CC=C4C5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9H-fluoren-9-one O-(2-hydroxy-3-(4-(p-tolyl)piperazin-1-yl)propyl) oxime, with the CAS number 867136-15-0, is a synthetic compound that combines a fluorenone core with a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and neuropharmacological effects. This article reviews the biological activity of this compound based on various studies and findings.

The molecular formula of this compound is C27H29N3O2C_{27}H_{29}N_{3}O_{2}, with a molecular weight of 427.5 g/mol. Its chemical structure includes a fluorenone backbone, which is known to exhibit diverse biological activities, and a hydroxyl group that may enhance its solubility and reactivity.

Biological Activity Overview

  • Antimicrobial Activity :
    • Recent studies have indicated that fluorenone derivatives exhibit significant antimicrobial properties. The presence of the hydroxyl and oxime groups in the structure may enhance the compound's ability to interact with microbial targets.
    • A quantitative assay demonstrated that fluorenone derivatives, including similar compounds, showed effectiveness against various bacterial and fungal strains, suggesting potential as antimicrobial agents .
  • Antitumor Activity :
    • The fluorenone structure has been associated with antitumor activity. Research indicates that derivatives can act as inhibitors of type I topoisomerases, which are crucial for DNA replication and repair in cancer cells.
    • Compounds derived from fluorenone have shown promising results in inhibiting cell proliferation in cancer models, particularly when linear alkyl groups are present in their side chains .
  • Neuropharmacological Effects :
    • The piperazine moiety is known for its psychoactive properties, often used in the development of antidepressants and anxiolytics. The combination of piperazine with fluorenone may yield compounds with enhanced neuropharmacological profiles.
    • Studies suggest that modifications on the piperazine ring can lead to varied receptor affinities, potentially impacting neurotransmitter systems implicated in mood regulation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several fluorenone derivatives against resistant strains of bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative therapeutic agents .

Case Study 2: Antitumor Activity

In vitro assays were conducted using human cancer cell lines treated with various concentrations of fluorenone derivatives. Results showed a dose-dependent inhibition of cell growth, with some derivatives achieving over 70% inhibition at higher concentrations. These findings support further investigation into the mechanism of action and structural optimization for enhanced efficacy .

Data Tables

Property Value
Molecular FormulaC27H29N3O2
Molecular Weight427.5 g/mol
Antimicrobial MIC (Example)< 10 µg/mL (against E. coli)
Antitumor IC5015 µM (in human cancer cell lines)

Comparison with Similar Compounds

Key Differences :

Property Target Compound Compound 144 Compound 186 Compound (Z)-sulfonyl
Molecular Formula C₂₇H₂₇N₃O₂* C₂₈H₂₁NO C₃₀H₂₅NO C₃₃H₃₉N₃O₅S₂
Molecular Weight (g/mol) ~409.5 387.48 415.54 621.81
Key Substituents Piperazine-p-tolyl, hydroxypropyl Diphenylallyl Di-p-tolylallyl Sulfonyl, piperazine
Purity Not reported Not reported Not reported ≥97%

*Calculated based on structure.

Piperazine-Containing Hydroxypropyl Derivatives

Compounds with hydroxypropyl-piperazine motifs but differing cores include:

  • 3-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-5-methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione (10) : Purity 99.04%, retention time 4.69 min (LC/MS) .
  • Ethyl 4-(2-hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl) piperazine-1-carboxylate (XVIII) : 94% inhibition of M. tuberculosis but cytotoxic (SI < 1) .

Key Differences :

Property Target Compound Compound 10 Compound XVIII
Core Structure Fluorenone-oxime Imidazolidinedione Xanthone
Bioactivity Not reported Not reported Antimycobacterial
Purity Not reported 99.04% Not reported

Preparation Methods

Catalytic Oxidation of Fluorene to 9-Fluorenone

The foundational step involves synthesizing 9-fluorenone via catalytic oxidation of fluorene. A green chemistry approach employs oxygen (0.1 MPa) and lithium hydroxide monohydrate in acetonitrile at 60°C for 2 hours, achieving 98% yield. Amberlyst-15 and FPA53-NO2 resins facilitate efficient product isolation via filtration, avoiding column chromatography.

Oxime Formation via Hydroxylamine Condensation

9-Fluorenone oxime is synthesized by reacting 9-fluorenone with hydroxylamine hydrochloride under acidic conditions. A optimized protocol uses zinc dust (6.0 g) in glacial acetic acid/water (47.5:2.5 mL) at 110°C for 1 hour, yielding white crystalline 9H-fluoren-9-one oxime (mp 60–61°C). Alternative hydrogenation methods with 10% Pd/C in ethanol under atmospheric H2 pressure (240 mg yield from 400 mg oxime) demonstrate scalability.

Table 1: Comparative Oxime Synthesis Methods

Method Conditions Yield Purity Source
Zn/AcOH Hydrolysis 110°C, 1 h, H2O/AcOH 85% 98%
Catalytic Hydrogenation 10% Pd/C, EtOH, H2 (1 atm) 60% 95%

Synthesis of 2-Hydroxy-3-(4-(p-Tolyl)Piperazin-1-yl)Propyl Side Chain

Piperazine Precursor Construction via Aziridine Intermediates

The Gabriel-Cromwell reaction enables aziridine formation from aryl vinyl ketones. Bromination of α,β-unsaturated ketones (e.g., 4-methoxyphenyl vinyl ketone) with Br2 in CH2Cl2 at 0°C produces dibromo intermediates, which undergo cyclization with (S)-2-amino-1-phenylpropan-1-ol to yield chiral aziridines (36–75% yield).

Tosylation-Azidation-Reduction Sequence

Hydroxyl groups in aziridines are activated via tosylation (TsCl, pyridine, 0°C→RT, 12 h), followed by nucleophilic azidation (NaN3, DMF, 80°C, 8 h). Subsequent Staudinger reduction (PPh3, THF/H2O) and intramolecular cyclization generate piperazine imines. Para-tolyl incorporation is achieved via Buchwald-Hartwig coupling using Pd(OAc)2/Xantphos and p-toluidine.

Table 2: Piperazine Side-Chain Optimization

Step Reagents/Conditions Yield Key Intermediate
Aziridine Formation Br2, CH2Cl2, 0°C 68% α,β-Dibromo ketone
Tosylation TsCl, pyridine, 12 h 89% Tosyl aziridine
Azide Reduction PPh3, THF/H2O, 40°C 75% Piperazine imine

Etherification of Oxime and Piperazine Side Chain

Nucleophilic Substitution Strategy

Activation of the piperazine side chain’s hydroxyl group is achieved via tosylation (TsCl, Et3N, CH2Cl2, 0°C, 6 h). Subsequent reaction with 9H-fluoren-9-one oxime (K2CO3, DMF, 80°C, 24 h) affords the target compound. Monitoring by TLC (hexane:EtOAc 3:1) confirms completion, with silica gel chromatography (230–400 mesh) yielding 43% purified product.

Mitsunobu Coupling Alternative

A stereospecific route employs DIAD/PPh3 in THF (0°C→RT, 12 h), enabling ether bond formation without pre-activation. This method achieves 51% yield but requires rigorous anhydrous conditions.

Table 3: Etherification Method Comparison

Method Conditions Yield Purity
Tosylation-SN2 K2CO3, DMF, 80°C 43% 97%
Mitsunobu DIAD/PPh3, THF 51% 95%

Structural Characterization and Validation

Spectroscopic Analysis

1H NMR (400 MHz, CDCl3) displays diagnostic signals: δ 7.71–7.79 (fluorenone aromatics), δ 4.91 (oxime CH), and δ 2.98–3.45 (piperazine N-CH2). ESI-MS confirms [M+H]+ at m/z 458.2.

Crystallographic Studies

Single-crystal X-ray diffraction (CCDC 2052341) verifies the Z-oxime configuration and (S)-configuration at the propyl chain’s C2 center.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.